molecular formula C14H25NOS B12532637 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one CAS No. 652966-83-1

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one

Cat. No.: B12532637
CAS No.: 652966-83-1
M. Wt: 255.42 g/mol
InChI Key: CSAPYZCWIKUESU-UHFFFAOYSA-N
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Description

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactam rings that are known for their biological and pharmacological activities. This compound is characterized by the presence of a hexylsulfanyl group and a 2-methylpropyl group attached to the azetidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable azetidinone precursor with a hexylsulfanyl reagent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of β-lactam antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one
  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-allylazetidin-2-one
  • 3-(buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

652966-83-1

Molecular Formula

C14H25NOS

Molecular Weight

255.42 g/mol

IUPAC Name

3-(hexylsulfanylmethylidene)-1-(2-methylpropyl)azetidin-2-one

InChI

InChI=1S/C14H25NOS/c1-4-5-6-7-8-17-11-13-10-15(14(13)16)9-12(2)3/h11-12H,4-10H2,1-3H3

InChI Key

CSAPYZCWIKUESU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC=C1CN(C1=O)CC(C)C

Origin of Product

United States

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